molecular formula C14H23N3O B8597689 3-({4-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)propan-1-amine CAS No. 88443-62-3

3-({4-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)propan-1-amine

Cat. No.: B8597689
CAS No.: 88443-62-3
M. Wt: 249.35 g/mol
InChI Key: AAEOEVRPMYKMKS-UHFFFAOYSA-N
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Description

3-({4-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)propan-1-amine is a useful research compound. Its molecular formula is C14H23N3O and its molecular weight is 249.35 g/mol. The purity is usually 95%.
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Properties

CAS No.

88443-62-3

Molecular Formula

C14H23N3O

Molecular Weight

249.35 g/mol

IUPAC Name

3-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxypropan-1-amine

InChI

InChI=1S/C14H23N3O/c15-6-4-10-18-14-11-13(5-7-16-14)12-17-8-2-1-3-9-17/h5,7,11H,1-4,6,8-10,12,15H2

InChI Key

AAEOEVRPMYKMKS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC(=NC=C2)OCCCN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

When the general procedure for the preparation of 3-(6-piperidinomethyl-2-pyridyloxy)propylamine described in U.K. Patent Application No. 2,098,988 was followed except that the 2-chloro-6-methylpyridine utilized therein was replaced by 2-bromo-4-methylpyridine, then the title compound was produced as an oil.
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Synthesis routes and methods II

Procedure details

To a solution of 8.6 g of hydroxylamine hydrochloride in 26 ml of ethanol, stirred at the room temperature for 30 minutes, a solution of 2.8 g of 85% potassium hydroxide in 10 ml of 50% ethanol is added. The resulting solution is stirred 10 minutes and added with 8.7 g of 2-[3-(2,5-dimethylpyrrol-1-yl)propoxy]-4-piperidinomethylpyridine. The mixture is heated with reflux for 6 hours, filtered, washed with ethanol, acidified with N hydrochloric acid and washed twice with 30 ml of ethyl acetate. The pH of the aquoeus solution is adjusted to 8, then the solution is washed twice again with 30 ml of ethyl acetate and made clearly basic by addition of a concentrated solution of potassium hydroxide. The solution is extracted with ethyl acetate, the organic phase is dried over anhydrous sodium sulfate and the solvent is evaporated off. Thus, there is obtained 5.3 g of 3-(4-piperidinomethylpyrid-2-yloxy)propylamine as an oil.
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8.6 g
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26 mL
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2.8 g
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10 mL
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2-[3-(2,5-dimethylpyrrol-1-yl)propoxy]-4-piperidinomethylpyridine
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8.7 g
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